2-Chloro-1,3-difluoro-4-(methoxymethyl)benzene
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Overview
Description
2-Chloro-1,3-difluoro-4-(methoxymethyl)benzene is an organic compound with the molecular formula C8H7ClF2O and a molecular weight of 192.59 g/mol . It is a colorless to pale yellow liquid with a distinct odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-1,3-difluoro-4-(methoxymethyl)benzene involves the reaction of 2-chloro-1,3-difluorobenzene with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3-difluoro-4-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation can yield compounds like carboxylic acids or ketones.
Reduction Products: Reduction can lead to the formation of partially or fully hydrogenated benzene derivatives.
Scientific Research Applications
2-Chloro-1,3-difluoro-4-(methoxymethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-difluoro-4-(methoxymethyl)benzene depends on its specific applicationFor example, in nucleophilic aromatic substitution reactions, the electron-withdrawing groups on the benzene ring facilitate the attack of nucleophiles on the carbon atoms . The pathways involved in these reactions typically include the formation of intermediates such as Meisenheimer complexes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,3-difluorobenzene: Lacks the methoxymethyl group, making it less reactive in certain substitution reactions.
2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a methoxymethyl group, which significantly alters its reactivity and applications.
Uniqueness
2-Chloro-1,3-difluoro-4-(methoxymethyl)benzene is unique due to the presence of both chlorine and fluorine atoms, as well as the methoxymethyl group. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
2-chloro-1,3-difluoro-4-(methoxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-12-4-5-2-3-6(10)7(9)8(5)11/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSXIKHIBUMHDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=C(C=C1)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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